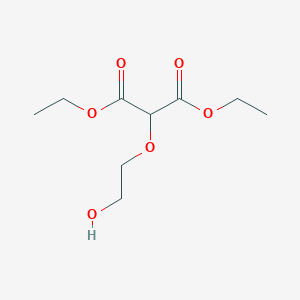
Diethyl 2-(2-Hydroxyethoxy)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(2-Hydroxyethoxy)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups attached to a malonic acid core, with an additional hydroxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-Hydroxyethoxy)malonate can be synthesized through the alkylation of diethyl malonate with 2-bromoethanol. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic substitution with 2-bromoethanol. The reaction conditions generally include:
Base: Sodium ethoxide (NaOEt)
Solvent: Ethanol
Temperature: Room temperature to reflux
The reaction can be represented as:
(C2H5O2C)2CH2+BrCH2CH2OH→(C2H5O2C)2C(CH2CH2OH)OCH2CH3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of automated systems and reactors ensures consistent quality and yield.
化学反応の分析
Types of Reactions
Diethyl 2-(2-Hydroxyethoxy)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide (NaOEt) in ethanol
Hydrolysis: Aqueous hydrochloric acid (HCl)
Decarboxylation: Heating in the presence of a catalyst
Major Products
Alkylation: Dialkylated malonic esters
Hydrolysis: Malonic acid derivatives
Decarboxylation: Substituted acetic acids
科学的研究の応用
Diethyl 2-(2-Hydroxyethoxy)malonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development, including as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2-(2-Hydroxyethoxy)malonate involves its reactivity as a malonic ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The presence of the hydroxyethoxy group enhances its solubility and reactivity in aqueous and organic solvents.
類似化合物との比較
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(2-Hydroxyethoxy)malonate is unique due to the presence of the hydroxyethoxy group, which imparts additional reactivity and solubility compared to other malonic esters. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
分子式 |
C9H16O6 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
diethyl 2-(2-hydroxyethoxy)propanedioate |
InChI |
InChI=1S/C9H16O6/c1-3-13-8(11)7(15-6-5-10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 |
InChIキー |
JXWSCEQFMCIDMN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
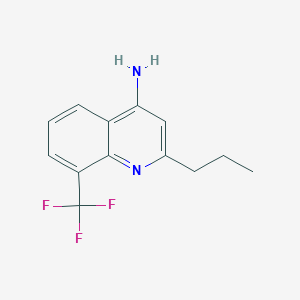
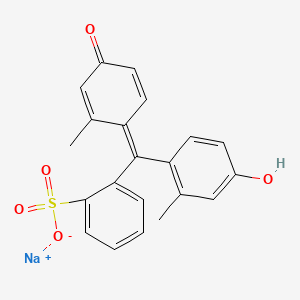
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)

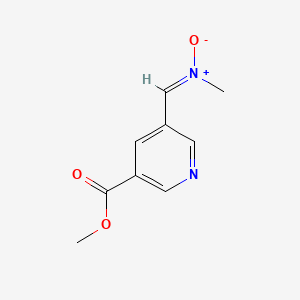
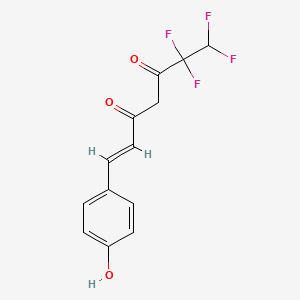
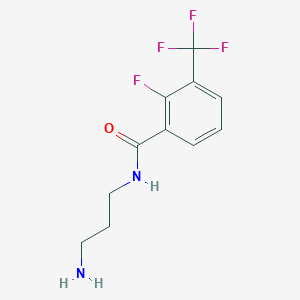
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
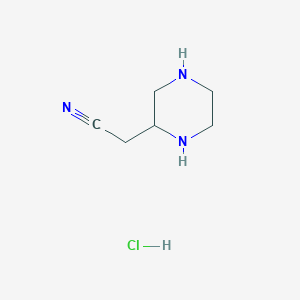
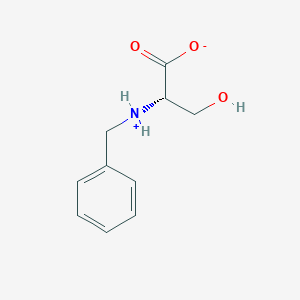
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
